molecular formula C17H21NO B12564639 4-(1-Phenylpiperidin-4-ylidene)cyclohexan-1-one CAS No. 193960-10-0

4-(1-Phenylpiperidin-4-ylidene)cyclohexan-1-one

Cat. No.: B12564639
CAS No.: 193960-10-0
M. Wt: 255.35 g/mol
InChI Key: JOODZCFRHAZGJF-UHFFFAOYSA-N
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Description

4-(1-Phenylpiperidin-4-ylidene)cyclohexan-1-one is a chemical compound with a complex structure that includes a piperidine ring and a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenylpiperidin-4-ylidene)cyclohexan-1-one typically involves the reaction of piperidine derivatives with cyclohexanone under specific conditions. One common method involves the use of a base to facilitate the formation of the piperidine ring, followed by the introduction of the phenyl group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenylpiperidin-4-ylidene)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-Phenylpiperidin-4-ylidene)cyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(1-Phenylpiperidin-4-ylidene)cyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Phenylpiperidin-4-yl)cyclohexan-1-one
  • 4-(1-Phenylpiperidin-4-ylidene)cyclohexanol
  • 4-(1-Phenylpiperidin-4-ylidene)cyclohexane

Uniqueness

4-(1-Phenylpiperidin-4-ylidene)cyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a cyclohexanone moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

193960-10-0

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

4-(1-phenylpiperidin-4-ylidene)cyclohexan-1-one

InChI

InChI=1S/C17H21NO/c19-17-8-6-14(7-9-17)15-10-12-18(13-11-15)16-4-2-1-3-5-16/h1-5H,6-13H2

InChI Key

JOODZCFRHAZGJF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1=C2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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